2-Chloro-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-2-13(11-6-4-3-5-7-11)16(12-8-9-12)14(17)10-15/h3-7,12-13H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJRCWWEGZTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of acetic anhydride with an appropriate amine.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through cyclopropanation reactions, which may involve the use of diazomethane or other cyclopropanating agents.
Addition of the Phenyl-Propyl Group: The phenyl-propyl group is introduced through alkylation reactions, typically using phenyl-propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may lead to the removal of the chloro group or the reduction of other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, and various amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
Agricultural Applications
Insecticide and Pesticide Development
One of the primary applications of 2-Chloro-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide is in the development of insecticides and pesticides. The compound has been associated with enhanced efficacy against various pests due to its favorable physicochemical properties.
Case Study: Efficacy as an Insecticide
A study demonstrated that crystalline forms of this compound exhibit improved dissolution rates, leading to higher bioavailability when applied to plant parts such as leaves or soil. This property is crucial for effective pest control, allowing for lower application rates while maintaining effectiveness against target species .
Table 1: Comparison of Crystalline vs Amorphous Forms
| Property | Crystalline Form | Amorphous Form |
|---|---|---|
| Stability | High | Low |
| Dissolution Rate | High | Variable |
| Bioavailability | Enhanced | Reduced |
Polymorphism and Its Implications
The compound exhibits polymorphism, meaning it can crystallize into different forms, each with distinct physical and chemical properties. This characteristic allows for tailored applications based on specific agricultural needs, such as improving solubility or stability under varying environmental conditions .
Pharmaceutical Applications
Potential Therapeutic Uses
Beyond agricultural applications, this compound shows promise in pharmaceutical research, particularly in developing new therapeutic agents. Its structural features suggest potential interactions with biological targets relevant to various diseases.
Table 2: Synthesis Conditions Overview
| Solvent | Reaction Condition | Yield (%) |
|---|---|---|
| Acetonitrile | Room Temperature | 85% |
| Toluene | Reflux | 90% |
| Dichloromethane | Ice Bath | 75% |
Conclusion and Future Directions
The applications of this compound span significant fields such as agriculture and pharmaceuticals. Its unique properties allow for diverse applications, particularly in developing effective insecticides and exploring potential therapeutic uses.
Future research should focus on:
- Detailed pharmacological studies to validate therapeutic potentials.
- Field trials to assess agricultural efficacy under real-world conditions.
- Investigating alternative synthesis methods to improve yield and reduce environmental impact.
By leveraging its unique chemical properties, researchers can further explore the potential of this compound in various scientific domains.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound belongs to a broader class of N-substituted 2-chloroacetamides, where modifications to the substituents significantly alter physicochemical properties. Below is a comparative analysis with key analogues:
Table 1: Structural and Molecular Comparison
Key Observations :
Aromatic Substituents :
- The 1-phenylpropyl group in the target compound introduces steric bulk, which may hinder crystallization compared to simpler analogues like 2-chloro-N-phenylacetamide .
- Halogenated Benzyl Groups (e.g., 2,6-dichlorobenzyl in ) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Heterocyclic Substituents :
- Thiophene () and pyridine () rings modify electronic properties. Thiophene’s sulfur atom may enhance π-stacking, while pyridine’s basicity improves solubility in acidic environments.
Key Observations :
Crystallographic and Conformational Analysis
Crystal structures reveal substituent-driven packing patterns:
- 2-Chloro-N-phenylacetamide : Antiparallel alignment of N–H and C=O bonds facilitates intermolecular N–H⋯O hydrogen bonds, forming 1D chains .
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : The dichlorophenyl and thiazol rings are twisted (79.7° dihedral angle), with N–H⋯N hydrogen bonds stabilizing the lattice .
- Target Compound : While crystallographic data are unavailable, the steric bulk of 1-phenylpropyl and cyclopropyl groups likely disrupts planar packing, reducing crystallinity compared to simpler analogues.
Research Implications and Gaps
However, specific bioactivity data for the target compound are lacking.
Computational Predictions : For the 2,6-dichlorobenzyl analogue, computed properties (e.g., topological polar surface area = 20.3 Ų ) indicate moderate permeability, warranting experimental validation.
Synthetic Optimization : Palladium-catalyzed methods () could be adapted for the target compound’s synthesis, though steric hindrance may require tailored ligands.
Biological Activity
2-Chloro-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a chloro group and an acetamide moiety, which are essential for its biological activity. The compound's structure allows for interactions with various biomolecular targets, influencing its pharmacological profile.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties . Preliminary studies indicate that it exhibits activity against a range of bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported for various bacterial strains:
- Staphylococcus aureus: MIC = 50 µg/mL
- Escherichia coli: MIC = 75 µg/mL
- Pseudomonas aeruginosa: MIC = 125 µg/mL
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
Recent research highlights the potential of this compound as an anticancer agent . In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Key findings include:
- IC50 Values :
- MCF-7: IC50 = 225 µM
- HCT116: IC50 = 150 µM
The compound appears to induce apoptosis in cancer cells, as indicated by increased lactate dehydrogenase (LDH) levels and cell cycle arrest in the S phase .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The chloro group enhances the reactivity of the molecule, allowing it to form covalent bonds with target proteins, thereby modulating their activity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For example:
- Cyclooxygenase (COX) Inhibition :
- IC50 against COX-1: >100 µM
- IC50 against COX-2: 42.1 µM
This suggests potential applications in managing inflammatory conditions .
Study on Antiviral Properties
A study explored the antiviral potential of this compound against SARS-CoV-2. Results showed that it could inhibit viral replication in Vero E6 cells with an effective concentration (EC50) comparable to established antiviral agents like remdesivir .
Research on Structure-Activity Relationships (SAR)
Investigations into the structure-activity relationships have revealed that modifications to the cyclopropyl and phenyl groups significantly affect the compound's biological activity. Substituents that enhance electron density on the aromatic ring have been associated with increased potency against cancer cell lines .
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 µg/mL |
| E. coli | 75 µg/mL | |
| Pseudomonas aeruginosa | 125 µg/mL | |
| Anticancer | MCF-7 | 225 µM |
| HCT116 | 150 µM | |
| COX Inhibition | COX-1 | >100 µM |
| COX-2 | 42.1 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclopropane ring formation. A multi-step approach is recommended:
Chloroacetylation : React cyclopropylamine with chloroacetyl chloride under inert conditions (N₂ atmosphere) to form the chloroacetamide intermediate.
Alkylation : Introduce the 1-phenylpropyl group via alkylation using a strong base (e.g., NaH) in anhydrous THF .
- Key Variables : Temperature (0–5°C for chloroacetylation; room temperature for alkylation), solvent polarity, and stoichiometric ratios (1:1.2 for amine:chloroacetyl chloride). Yields range from 45–68% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; phenyl protons at δ 7.2–7.5 ppm).
- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 292.6 for C₁₄H₁₇ClN₂O) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Cl stretch) confirm functional groups .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Challenges include low crystal quality and twinning.
- Refinement : SHELXL (via Olex2 GUI) is ideal for handling disordered cyclopropyl and phenyl groups. Apply restraints to bond lengths (DFIX) and anisotropic displacement parameters (SIMU/ISOR) .
- Validation : Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³) .
Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The cyclopropane ring’s strained geometry impedes planar transition states, reducing SN2 reactivity.
- Electronic Effects : Hyperconjugation from cyclopropane’s C-C bonds stabilizes adjacent electrophilic centers, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water mixtures).
- Experimental Design : Compare kinetics (via UV-Vis or HPLC) of reactions with/without cyclopropane substituents .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with aromatic residues (π-stacking with phenyl groups) and catalytic sites (chloroacetamide as an electrophile).
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclopropyl group in hydrophobic pockets .
- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
